molecular formula C18H22BrNO6 B13327711 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13327711
M. Wt: 428.3 g/mol
InChI Key: QXYBORBQRSZINP-ZFWWWQNUSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions.

    Bromination and formylation: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS), followed by formylation using formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate: Lacks the bromine atom.

    1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate: Contains a hydroxy group instead of a formyl group.

Uniqueness

1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both bromine and formyl groups on the aromatic ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22BrNO6

Molecular Weight

428.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-4-formylphenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H22BrNO6/c1-18(2,3)26-17(23)20-9-13(8-15(20)16(22)24-4)25-12-6-5-11(10-21)14(19)7-12/h5-7,10,13,15H,8-9H2,1-4H3/t13-,15-/m0/s1

InChI Key

QXYBORBQRSZINP-ZFWWWQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)C=O)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

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